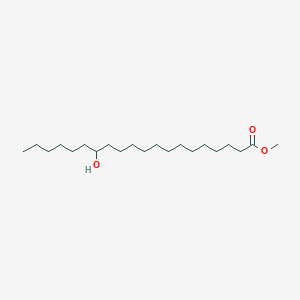
Methyl 14-hydroxyicosanoate
Description
Methyl 14-hydroxyicosanoate is a fatty acid methyl ester (FAME) derived from icosanoic acid (C20:0) with a hydroxyl group (-OH) at the 14th carbon position. Structurally, it consists of a 20-carbon saturated backbone esterified with a methyl group, featuring a polar hydroxyl moiety that enhances its solubility in polar solvents compared to non-hydroxylated analogs. Such compounds are typically synthesized via esterification of hydroxy fatty acids or through catalytic modifications like olefin metathesis .
Properties
CAS No. |
18490-19-2 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
methyl 14-hydroxyicosanoate |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h20,22H,3-19H2,1-2H3 |
InChI Key |
WUKNAMAMWHPDDG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
Synonyms |
14-Hydroxyicosanoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 14-hydroxyicosanoate belongs to a broader class of hydroxylated FAMEs. Key structural analogs include:


Key Observations :
- Chain Length: Longer chains (e.g., C20 in 14-hydroxyicosanoate) exhibit higher melting points and lower solubility in non-polar solvents compared to shorter analogs like methyl palmitate (C16:0) .
- Hydroxyl Group: The C14 hydroxyl group increases polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated esters like methyl oleate. This property may enhance its utility in surfactants or pharmaceutical formulations.
- Branched vs. Linear: Branched analogs (e.g., methyl 14-methylhexadecanoate) show reduced crystallinity and improved low-temperature fluidity compared to linear-chain esters .
Analytical Methods :
- GC-MS: Hydroxylated FAMEs like 14-hydroxyicosanoate require derivatization (e.g., silylation) for GC-MS analysis due to their polarity, unlike non-polar esters (e.g., methyl palmitate) .
- NMR and FTIR: The hydroxyl group in 14-hydroxyicosanoate would produce distinct signals in $^1$H NMR (broad peak at ~1–5 ppm for -OH) and FTIR (O-H stretch at 3200–3600 cm$^{-1}$), unlike saturated esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




